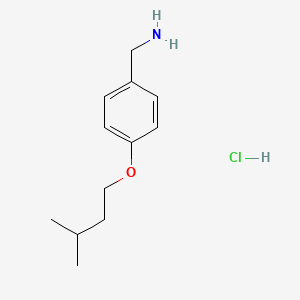

(4-(Isopentyloxy)phenyl)methanamine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

[4-(3-methylbutoxy)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12;/h3-6,10H,7-9,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBODIAVFULCCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Isopentyloxy)phenyl)methanamine hydrochloride typically involves the alkylation of 4-hydroxybenzaldehyde with isopentyl bromide to form 4-(isopentyloxy)benzaldehyde. This intermediate is then subjected to reductive amination with methylamine, followed by hydrochloride salt formation to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and recrystallization to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(Isopentyloxy)phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as bromine and chlorine are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Primary amines and related compounds.

Substitution: Halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have demonstrated that derivatives of (4-(isopentyloxy)phenyl)methanamine exhibit significant antimicrobial activity. For instance, compounds synthesized from this structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Listeria monocytogenes. The introduction of specific substituents has been linked to enhanced solubility and improved antibacterial efficacy, making these compounds promising candidates for developing new antibacterial agents .

Cancer Research

The compound has also been investigated for its potential as an anticancer agent. Research indicates that certain derivatives can inhibit tumor cell growth effectively. For example, studies have highlighted that modifications to the phenyl and amine groups can yield compounds with substantial inhibitory effects on cancer cell lines, suggesting potential therapeutic applications in oncology .

Synthesis Techniques

The synthesis of (4-(isopentyloxy)phenyl)methanamine hydrochloride typically involves several chemical reactions that allow for the introduction of the isopentyloxy group onto the phenyl ring. Common methods include nucleophilic substitution reactions and coupling reactions with appropriate precursors .

Physical and Chemical Properties

The compound's physical properties, such as solubility and stability, are crucial for its application in pharmaceuticals. It is important to characterize these properties to ensure effective formulation in drug development.

Light-Responsive Materials

This compound derivatives have been explored for their applications in light-responsive materials due to their unique structural features. These compounds can be utilized in the development of liquid crystals and non-linear optical materials, which are essential in electronic devices and photonic applications .

Case Studies

Wirkmechanismus

The mechanism of action of (4-(Isopentyloxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The isopentyloxy group distinguishes the target compound from other phenylmethanamine derivatives. Key comparisons include:

Key Observations :

- Lipophilicity: The branched isopentyloxy group likely increases lipophilicity compared to shorter-chain (e.g., methoxy) or aromatic (e.g., phenoxy) substituents, impacting membrane permeability .

- Reactivity : Tetrazine-containing derivatives enable click chemistry, a feature absent in the target compound .

Biologische Aktivität

(4-(Isopentyloxy)phenyl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the available literature on its biological activity, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a phenyl ring substituted with an isopentyloxy group and a methanamine moiety, which contributes to its biological activity. The presence of the isopentyloxy group enhances lipophilicity, potentially improving cellular uptake.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of this compound. In particular, related compounds have shown significant antibacterial activity against various Gram-positive bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound ID | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4d | Staphylococcus aureus | 4 μg/mL |

| 4h | Listeria monocytogenes | 8 μg/mL |

| 4i | Staphylococcus aureus | 4 μg/mL |

These findings indicate that certain derivatives exhibit low MIC values, suggesting strong antibacterial efficacy against pathogens like Staphylococcus aureus and Listeria monocytogenes .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. A study investigated its effects on various hematological cell lines, demonstrating significant antiproliferative activity. The mechanism appears to involve the degradation of specific proteins associated with cell cycle regulation.

Case Study: Cell Line Testing

In a series of experiments, this compound was tested on MOLT4 and MV4;11 cell lines. The results indicated a reduction in cell viability by over 40% in wild-type cells, while CRBN-depleted cells showed less than 40% reduction, confirming CRBN-dependent cytotoxicity .

The biological activity of this compound may be attributed to its ability to modulate protein interactions within cells. Specifically, it has been shown to affect the degradation pathways of proteins involved in cell proliferation and survival.

Research Findings Summary

- Antimicrobial Properties : Derivatives demonstrate potent antibacterial activity against Gram-positive species.

- Anticancer Efficacy : Significant cytotoxic effects observed in hematological cancer cell lines with CRBN-dependence.

- Mechanistic Insights : Involvement in protein degradation pathways suggests a novel approach for therapeutic interventions.

Q & A

Q. What are the common synthetic routes for preparing (4-(Isopentyloxy)phenyl)methanamine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution followed by amine group introduction and salt formation. A widely used method includes:

- Step 1 : Alkylation of 4-hydroxyphenyl derivatives with isopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the ether intermediate.

- Step 2 : Reduction of a nitrile or nitro group (e.g., using LiAlH₄ or catalytic hydrogenation) to generate the primary amine.

- Step 3 : Salt formation with HCl in anhydrous ethanol to yield the hydrochloride .

Optimization : Reaction temperature (e.g., 60–80°C for alkylation) and solvent choice (e.g., DMF for polar aprotic conditions) significantly impact yield. Purity can be enhanced via recrystallization from ethanol/ether mixtures .

Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the isopentyloxy group (δ ~1.0–1.5 ppm for methyl groups) and methanamine moiety (δ ~3.0–3.5 ppm for CH₂NH₂).

- HPLC : Quantifies purity (>95% typical for research-grade material) using reverse-phase C18 columns with UV detection at 254 nm.

- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies the molecular ion peak ([M+H]⁺) matching the molecular formula .

Advanced Research Questions

Q. How can researchers design biological assays to evaluate the interaction of this compound with neurotransmitter receptors?

- Radioligand Binding Assays : Use tritiated or fluorescently labeled ligands (e.g., for serotonin or dopamine receptors) to measure displacement by the compound. Competitive binding curves determine IC₅₀ values .

- Functional Assays : Employ cell lines expressing GPCRs (e.g., HEK293) with cAMP or calcium flux reporters to assess agonist/antagonist activity. Dose-response studies (1 nM–100 µM) clarify potency and efficacy .

- ADME Profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 monolayers to predict bioavailability .

Q. How can structural modifications (e.g., varying alkoxy substituents) reconcile contradictory data in receptor affinity studies?

- Comparative SAR Analysis : Synthesize analogs with ethoxy, methoxy, or fluorinated substituents (see ) and test binding affinity. For example:

- Methoxy : Increased electron density may enhance π-π stacking with aromatic receptor residues.

- Isopentyloxy : Bulkier groups may reduce CNS penetration but improve metabolic stability .

- Computational Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding poses and identify steric/electronic clashes caused by substituents .

Q. What strategies resolve discrepancies in reported biological activity due to enantiomeric impurities?

- Chiral Chromatography : Separate enantiomers using Chiralpak AD-H columns and validate purity via circular dichroism (CD).

- Enantiomer-Specific Assays : Test isolated (R)- and (S)-forms in biological models. For example, (R)-enantiomers of similar compounds show 10-fold higher dopamine receptor binding .

- Stereoselective Synthesis : Optimize asymmetric reduction steps (e.g., using chiral catalysts like BINAP-Ru) to minimize racemization .

Q. How do researchers address variability in pharmacokinetic data across animal models?

- Interspecies Scaling : Adjust dosing based on allometric principles (body surface area) between rodents and primates.

- Tissue Distribution Studies : Use LC-MS/MS to quantify compound levels in brain, liver, and plasma after IV/oral administration.

- CYP Inhibition Screening : Identify metabolizing enzymes (e.g., CYP3A4) using human liver microsomes to predict drug-drug interactions .

Methodological Resources

- Spectral Data : Reference NMR and IR spectra for structural analogs in .

- Synthetic Protocols : Detailed procedures for nucleophilic substitution and amine reduction in .

- Assay Design : Radiolabeling and functional assay protocols from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.